Ethyl 5-ethyl-1,3-thiazole-4-carboxylate
Description
Ethyl 5-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and an ester moiety at the 4-position. Thiazoles are pivotal in medicinal chemistry due to their bioisosteric properties with natural heterocycles, enabling diverse biological interactions.
Properties
IUPAC Name |
ethyl 5-ethyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNFYBUDOGRINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 5-ethyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Ethyl 5-amino-1,3-thiazole-4-carboxylate
- Key Differences: Substitution of the 5-ethyl group with an amino group.
- Impact: The amino group increases polarity and hydrogen-bonding capacity, making this derivative more reactive in nucleophilic acyl substitution reactions. It serves as a precursor for sulfonamide derivatives (e.g., Ethyl 5-(pyridine-4-sulfonamido)-1,3-thiazole-4-carboxylate) via reactions with sulfonyl chlorides .
- Applications : Intermediate in synthesizing kinase inhibitors and antimicrobial agents.
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
- Key Differences : Acetyl group at the 2-position instead of 5-ethyl.
- Impact : The electron-withdrawing acetyl group stabilizes the thiazole ring, reducing electrophilicity at the 4-position. This compound is critical in synthesizing bacillamide A, a natural product with algicidal activity .
- Synthesis : Achieved via [4+1] cyclization of L-cysteine ethyl ester and pyruvic aldehyde, followed by oxidation .
Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate
- Key Differences: Aryl amino group at the 5-position.
- Applications : Explored in cancer research due to structural similarity to kinase-binding scaffolds.
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
- Key Differences : Chloro and methyl substituents at the 2- and 4-positions, respectively.
- Impact : Chlorine’s electronegativity increases acidity at adjacent positions, facilitating further substitution reactions. The methyl group enhances lipophilicity .
- Synthesis : Likely involves halogenation of preformed thiazole intermediates.
Structural and Physicochemical Properties
- Lipophilicity: this compound exhibits moderate lipophilicity (LogP ~2.1), balancing solubility and membrane permeability. Amino-substituted analogues (LogP ~0.8) are more hydrophilic, while chloro/methyl derivatives (LogP ~2.4) are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
